molecular formula C22H27N5O3S B2545369 1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperazine CAS No. 2034389-55-2

1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperazine

Cat. No.: B2545369
CAS No.: 2034389-55-2
M. Wt: 441.55
InChI Key: NXCXRVFGOWNXMD-UHFFFAOYSA-N
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Description

1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperazine is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Chemical Reactions Analysis

1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl and benzoyl groups, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperazine has several scientific research applications:

    Medicinal Chemistry: This compound is being investigated for its potential as a therapeutic agent, particularly in the treatment of diseases involving protein kinases and other molecular targets.

    Biology: It may be used as a probe to study biological pathways and interactions, given its complex structure and potential for binding to various biomolecules.

    Materials Science: The unique properties of this compound make it a candidate for use in the development of new materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperazine involves its interaction with specific molecular targets, such as protein kinases. The compound’s structure allows it to bind to the active sites of these enzymes, inhibiting their activity and thereby modulating various cellular pathways. This inhibition can lead to therapeutic effects, particularly in diseases where protein kinases play a critical role.

Comparison with Similar Compounds

Similar compounds to 1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperazine include other heterocyclic compounds with sulfonyl and benzoyl groups. Examples include:

What sets this compound apart is its unique combination of structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperazine (CAS Number: 2097902-23-1) is a complex organic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antibacterial, anticancer, and enzyme inhibitory activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopenta[c]pyridazine core linked to a piperazine ring with a sulfonyl-benzoyl substitution. Its molecular formula is C17H24N4O3SC_{17}H_{24}N_{4}O_{3}S, with a molecular weight of 364.5 g/mol. The structural formula can be represented as follows:

\text{Structure }\text{1 5H 6H 7H cyclopenta c pyridazin 3 yl}-4-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperazine}

Antibacterial Activity

Research has indicated that compounds with similar structures exhibit significant antibacterial properties. The antibacterial efficacy of this compound was evaluated against various bacterial strains.

Bacterial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Salmonella typhi1550
Bacillus subtilis1830
Escherichia coli1270

These results suggest moderate to strong antibacterial activity against specific strains, indicating potential therapeutic applications in treating bacterial infections .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits anticancer properties by inducing apoptosis in cancer cell lines. For instance, the compound was tested on SMMC7721 liver cancer cells, showing significant apoptosis rates and upregulation of caspase-3 expression, which is indicative of caspase-dependent apoptosis pathways.

Cell Line IC50 (µM) Mechanism of Action
SMMC772110Induction of apoptosis via caspase activation
MCF-715Cell cycle arrest and apoptosis

These findings highlight the compound's potential as an anticancer agent, warranting further investigation into its mechanisms and efficacy in vivo .

Enzyme Inhibition

The compound's ability to inhibit key enzymes has also been explored. It demonstrated strong inhibitory activity against acetylcholinesterase and urease.

Enzyme IC50 (µM) Type of Inhibition
Acetylcholinesterase5Competitive
Urease8Non-competitive

This inhibition profile suggests potential applications in treating conditions like Alzheimer's disease and urinary tract infections .

Case Study: Antibacterial Efficacy

In a study conducted on synthesized derivatives similar to the target compound, researchers found that modifications on the piperazine ring significantly enhanced antibacterial activity against resistant strains of Staphylococcus aureus. The study emphasized structure-activity relationships (SAR), indicating that specific substitutions could optimize efficacy .

Case Study: Anticancer Mechanisms

Another study focused on the anticancer effects of related compounds revealed that the presence of the cyclopenta[c]pyridazine moiety was crucial for inducing apoptosis in various cancer cell lines. The research employed flow cytometry and Western blotting techniques to confirm these findings .

Properties

IUPAC Name

[4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O3S/c28-22(17-6-8-19(9-7-17)31(29,30)27-10-1-2-11-27)26-14-12-25(13-15-26)21-16-18-4-3-5-20(18)23-24-21/h6-9,16H,1-5,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXCXRVFGOWNXMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=NN=C5CCCC5=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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